molecular formula C20H19O8- B14314427 4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate CAS No. 112525-97-0

4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate

Cat. No.: B14314427
CAS No.: 112525-97-0
M. Wt: 387.4 g/mol
InChI Key: QPLZTDQOQIXQNU-UHFFFAOYSA-M
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Description

4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including ester and ether linkages, which contribute to its reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 4-hydroxybenzoic acid with 2-hydroxyethyl benzoate. This reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to ensure complete esterification.

Next, the intermediate product undergoes a nucleophilic substitution reaction with 3-chloropropyl carbonate in the presence of a base like potassium carbonate. This step introduces the propoxycarbonyl group, forming the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting ester groups into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate involves its interaction with specific molecular targets. The compound’s ester and ether groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Hydroxyethoxy)carbonyl]benzoic acid: Shares structural similarities but lacks the propoxycarbonyl group.

    4-Hydroxybenzoic acid: A simpler compound with a single hydroxyl group.

    2-Hydroxyethyl benzoate: Contains the hydroxyethoxy group but lacks the additional ester linkage.

Uniqueness

4-[(3-{[4-(2-Hydroxyethoxy)benzoyl]oxy}propoxy)carbonyl]benzoate is unique due to its combination of ester and ether linkages, which confer distinct chemical reactivity and potential for diverse applications. Its multi-functional nature allows for versatile modifications, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

112525-97-0

Molecular Formula

C20H19O8-

Molecular Weight

387.4 g/mol

IUPAC Name

4-[3-[4-(2-hydroxyethoxy)benzoyl]oxypropoxycarbonyl]benzoate

InChI

InChI=1S/C20H20O8/c21-10-13-26-17-8-6-16(7-9-17)20(25)28-12-1-11-27-19(24)15-4-2-14(3-5-15)18(22)23/h2-9,21H,1,10-13H2,(H,22,23)/p-1

InChI Key

QPLZTDQOQIXQNU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)OCCCOC(=O)C2=CC=C(C=C2)OCCO

Origin of Product

United States

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